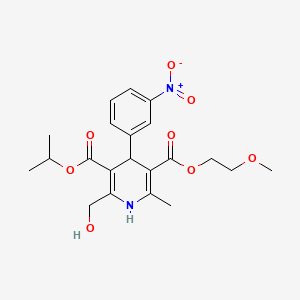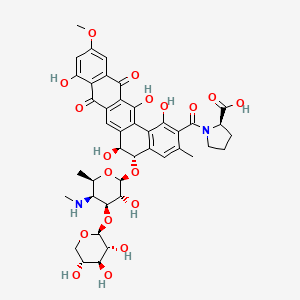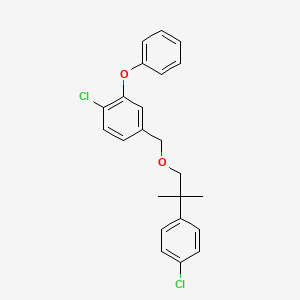
3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether typically involves the reaction of 3-Phenoxy-4-chlorobenzyl chloride with 2-(4-chlorophenyl)-2-methylpropanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or chlorobenzyl groups.
Reduction: Reduction reactions could target the chlorobenzyl group, potentially converting it to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions may occur at the chlorobenzyl group, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include phenoxybenzoic acids or chlorobenzoic acids.
Reduction: Products may include benzyl alcohol derivatives.
Substitution: Products may include azido or thiol-substituted derivatives.
Scientific Research Applications
3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug precursor.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxybenzyl alcohol
- 4-Chlorobenzyl chloride
- 2-(4-Chlorophenyl)-2-methylpropanol
Properties
CAS No. |
83492-94-8 |
|---|---|
Molecular Formula |
C23H22Cl2O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-chloro-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-8-13-21(25)22(14-17)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
QBBJNJFRCDLQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




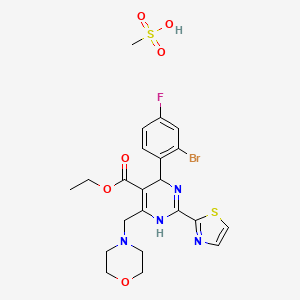

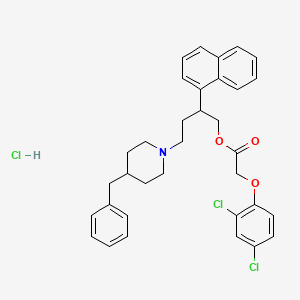
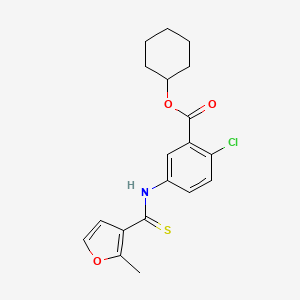
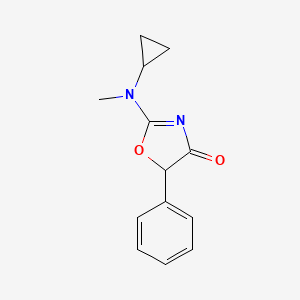
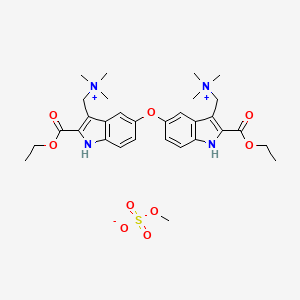
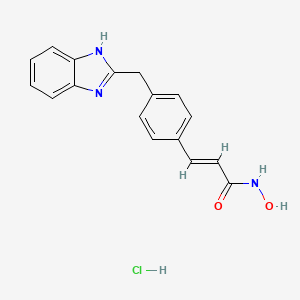
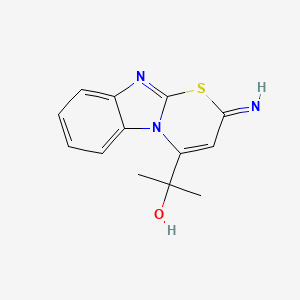
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
